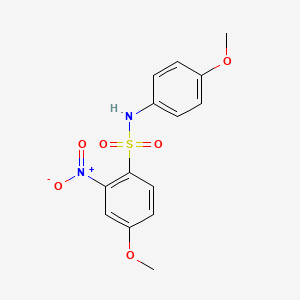
4-methoxy-N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide
Descripción general
Descripción
4-methoxy-N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide, also known as MNBS, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the family of sulfonamides, which are known for their antibacterial and antifungal properties. However, MNBS has been found to have a different mechanism of action than other sulfonamides, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. CA IX is involved in the regulation of pH in cancer cells, and its inhibition can lead to acidification of the intracellular environment, which can induce apoptosis. This compound has been found to bind to the active site of CA IX, inhibiting its activity and leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in vitro. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of CA IX. This compound has also been found to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to have antioxidant properties, as it scavenges free radicals and reduces oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-methoxy-N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide as a research tool is its specificity for CA IX. This allows for targeted inhibition of this enzyme in cancer cells, without affecting normal cells. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments. Additionally, this compound has not yet been tested in vivo, so its efficacy and safety in animal models and humans are not yet known.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide. One area of interest is its potential as an anticancer agent, particularly in breast cancer and prostate cancer. Further studies are needed to determine its efficacy and safety in animal models and humans. Another area of interest is its potential as an anti-inflammatory and antioxidant agent, which could have applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, further studies are needed to optimize the synthesis and formulation of this compound for use in laboratory experiments and potential clinical applications.
Aplicaciones Científicas De Investigación
4-methoxy-N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide has been studied for its potential applications in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro, particularly in breast cancer and prostate cancer cell lines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for further research as a potential anticancer agent.
Propiedades
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-21-11-5-3-10(4-6-11)15-23(19,20)14-8-7-12(22-2)9-13(14)16(17)18/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTNYFUIBBTSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



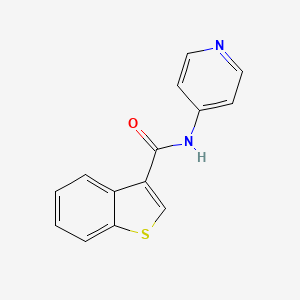
![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B4681042.png)
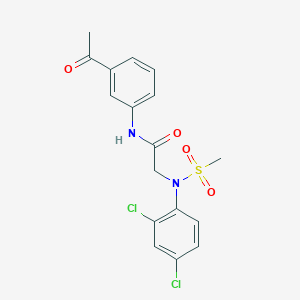
![5-(4-fluorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4681052.png)
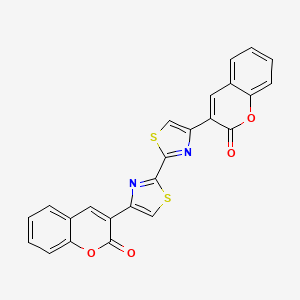
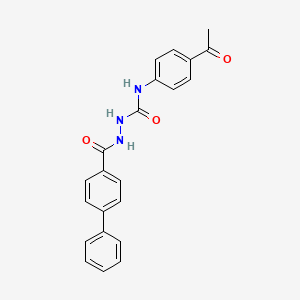

![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B4681077.png)
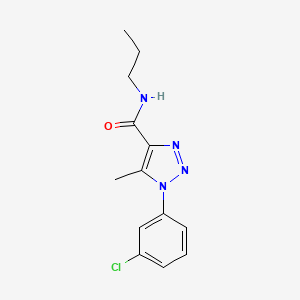
![N-(3-bromo-4-methylphenyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B4681084.png)

![2-[4-(3-ethoxy-4-methoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4681120.png)

![N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4681138.png)